![molecular formula C22H19N5O5S B2820494 甲基 4-[({[1-(2-甲氧基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基]硫代乙酰}氨基)苯甲酸酯 CAS No. 946366-50-3](/img/no-structure.png)

甲基 4-[({[1-(2-甲氧基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基]硫代乙酰}氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

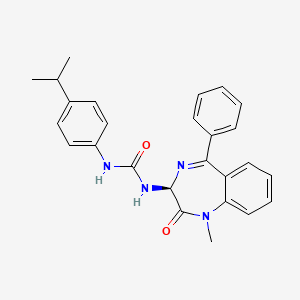

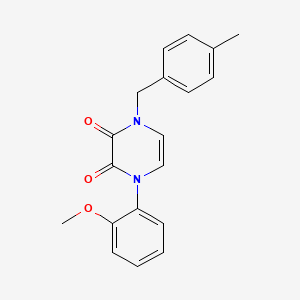

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a methoxyphenyl group, and a benzoate group . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that it could undergo a variety of reactions, including those typical of heterocyclic compounds, phenyl groups, and esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

杂环体系的合成

4-[{[1-(2-甲氧基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基]硫代}乙酰基]氨基]苯甲酸甲酯及其衍生物主要用于合成各种杂环体系。这些化合物作为重要的中间体和构件,在形成多种且结构复杂的分子中发挥作用,通常表现出显著的生物活性。

吡啶酮和嘧啶酮的合成:已制备甲基和苯甲基衍生物,并将其用作试剂合成各种杂环体系,包括3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和2H-1-苯并吡喃-2-酮。这些分子在开发具有潜在治疗应用的化合物中起着至关重要的作用(Selič, Grdadolnik, & Stanovnik, 1997)。

抑制微管蛋白聚合:一种特定的衍生物,3-((6-甲氧基-1,4-二氢茚并[1,2-c]吡唑-3-基)氨基)苯甲酸甲酯(GN39482),已被确定为微管蛋白聚合抑制剂。它对人癌细胞表现出有希望的抗增殖活性,这可能是由于它能抑制微管蛋白聚合,微管蛋白聚合是细胞分裂中的一个关键过程(Minegishi 等人,2015)。

吡唑酮和嘧啶-4-酮的合成:衍生物已被用于合成各种杂环系统,包括吡唑酮和嘧啶-4-酮。这些化合物是通过与 N-和 C-亲核试剂反应合成的,导致稠合杂环体系的形成。这一过程对于开发具有潜在药用特性的化合物至关重要(Selič & Stanovnik, 1997)。

除草剂活性:4-[{[1-(2-甲氧基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基]硫代}乙酰基]氨基]苯甲酸甲酯的衍生物已被改性并研究了它们对水稻稗草的除草剂活性。这项研究有助于开发用于农业的有效除草剂(Tamaru 等人,1997)。

作用机制

Target of Action

It is known that many compounds with similar structures have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these processes .

Mode of Action

Based on its structural similarity to other active compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes

Biochemical Pathways

Given its potential biological activities, it may influence a variety of pathways related to inflammation, viral replication, and cell proliferation

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its potential biological activities, it may have a variety of effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, and affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is the pyrazolo[3,4-d]pyrimidine scaffold, which is synthesized via a multistep reaction sequence. The second intermediate is the thioacetyl-amino-benzoate, which is synthesized via a simple two-step reaction. The two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "thiourea", "methyl 4-aminobenzoate", "methyl 4-bromobenzoate", "methyl 4-nitrobenzoate", "acetic anhydride", "sodium hydroxide", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "4-(chloromethyl)benzoic acid", "N-hydroxysuccinimide", "N,N-diisopropylethylamine", "benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2-methoxy-4-nitroaniline from 2-methoxyaniline and nitric acid", "Synthesis of 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine from 2-methoxy-4-nitroaniline, ethyl acetoacetate, and thiourea via a multistep reaction sequence involving cyclization, reduction, and dehydration steps", "Synthesis of thioacetyl-amino-benzoate from methyl 4-aminobenzoate, acetic anhydride, and sodium hydroxide via a two-step reaction involving acetylation and thiolation steps", "Synthesis of 4-[(2-methoxyphenyl)amino]-1-(4-nitrophenyl)-1,3-dihydro-2H-pyrazol-5-one from 1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine and 4-(chloromethyl)benzoic acid via a nucleophilic substitution reaction using triethylamine as a base", "Synthesis of methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate from thioacetyl-amino-benzoate and 4-[(2-methoxyphenyl)amino]-1-(4-nitrophenyl)-1,3-dihydro-2H-pyrazol-5-one via standard peptide coupling chemistry using N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, N,N-diisopropylethylamine, and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate as coupling reagents" ] } | |

CAS 编号 |

946366-50-3 |

分子式 |

C22H19N5O5S |

分子量 |

465.48 |

IUPAC 名称 |

methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29) |

InChI 键 |

ANOZGQIGLLFSHR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)

![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)